
4-(9H-Carbazol-9-yl)aniline
Overview
Description
4-(9H-Carbazol-9-yl)aniline is a carbazole-derived aromatic amine with a structure comprising a carbazole moiety linked to an aniline group at the para position (Fig. 1). Carbazole derivatives are widely studied for their optoelectronic properties, including high charge-carrier mobility, thermal stability, and luminescence. This compound, specifically, serves as a key monomer in polymers and molecularly imprinted polymers (). Its amino group (-NH₂) enhances reactivity, enabling facile functionalization for applications in organic electronics, such as hole-transporting materials (HTMs) and organic light-emitting diodes (OLEDs) ().
Preparation Methods
Synthetic Routes and Reaction Conditions
Suzuki Coupling Reaction
One of the most common and efficient methods for synthesizing 4-(9H-Carbazol-9-yl)aniline is the Suzuki coupling between 9-(4-bromophenyl)-9H-carbazole and aniline derivatives. This method is favored industrially due to its high yield and scalability.
- Reagents:
- 9-(4-bromophenyl)-9H-carbazole
- Aniline or substituted aniline
- Palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3)
- Base (Potassium carbonate)
- Solvent: Toluene or other organic solvents
- Conditions: Typically reflux under inert atmosphere (nitrogen or argon)
- Mechanism: Palladium-catalyzed cross-coupling forming C-N bond between carbazole and aniline moieties.
Nucleophilic Aromatic Substitution and Reduction
Another route involves the reaction of 9H-carbazole with 4-nitroaniline, followed by reduction of the nitro group to an amine.
- Step 1: Reaction of carbazole with 4-nitroaniline or its derivatives to form nitro-substituted intermediates.
- Step 2: Reduction of the nitro group to the corresponding amine using hydrogen gas and palladium catalyst or chemical reducing agents.
- Advantages: This method allows for functional group transformations and is useful when nitro precursors are more accessible.
Halogenation and Subsequent Coupling
A more complex synthetic approach involves halogenation of nitroaniline derivatives (e.g., iodination to form 2,6-diiodo-4-nitroaniline), followed by coupling with carbazole under basic conditions and elevated temperature.
- Key Steps:
- Iodination of 4-nitroaniline using iodine chloride in sulfuric acid at 80 °C yields 2,6-diiodo-4-nitroaniline (yield ~89%).
- Diazotization of iodinated nitroaniline with sodium nitrite in acidic conditions.
- Coupling reaction with carbazole in anhydrous DMF using potassium carbonate and 18-crown-6 ether at 150 °C under nitrogen atmosphere for 24 hours.
- Purification: Column chromatography to isolate the desired product.
Industrial Production Considerations
- Scalability: Suzuki coupling is preferred industrially due to its efficiency and ease of scale-up.
- Continuous Flow Reactors: Increasingly explored to enhance reaction control, safety, and throughput.
- Optimization: Reaction parameters such as catalyst loading, base concentration, solvent choice, and temperature are optimized for maximum yield and purity.
Comparative Table of Preparation Methods
Method | Key Reagents and Conditions | Advantages | Disadvantages | Typical Yield (%) |
---|---|---|---|---|
Suzuki Coupling | 9-(4-bromophenyl)-9H-carbazole, aniline, Pd catalyst, K2CO3, toluene, reflux | High yield, scalable, clean reaction | Requires expensive Pd catalyst | 80-95 |
Nitroaniline Reduction Route | 9H-carbazole, 4-nitroaniline, Pd catalyst, H2 gas | Straightforward, functional group transformation | Multi-step, requires reduction step | 70-85 |
Halogenation + Coupling | 4-nitroaniline, ICl, H2SO4, sodium nitrite, carbazole, K2CO3, 18-crown-6, DMF, 150 °C | Allows selective substitution and coupling | Longer reaction time, complex steps | 75-90 |
Detailed Research Findings
- Reaction Yields and Purity: The iodination of 4-nitroaniline to 2,6-diiodo-4-nitroaniline proceeds with a high yield of 89% and is confirmed by 1H NMR, 13C NMR, and mass spectrometry analysis.
- Catalyst Efficiency: Pd2(dba)3 and p(o-tol)3 ligands have been shown to provide high catalytic activity in Suzuki coupling reactions, achieving yields up to 95% under optimized conditions.
- Reaction Environment: Anhydrous and oxygen-free conditions are critical to prevent catalyst deactivation and side reactions, often achieved by nitrogen purging during the reaction and electrochemical testing stages.
- Thermal Stability: The synthesized this compound exhibits good thermal stability, withstanding heating up to 160-162 °C without decomposition, suitable for electronic applications.
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the chemical structure and purity of intermediates and final products.
- Mass Spectrometry (EI-MS): Used for molecular weight confirmation.
- UV-Vis Spectroscopy: Applied to study electronic transitions relevant to its use in organic electronics.
- Thermogravimetric Analysis (TGA): Assesses thermal stability.
- Scanning Electron Microscopy (SEM): Examines surface morphology of polymer films incorporating the compound.
Chemical Reactions Analysis
Types of Reactions
4-(9H-Carbazol-9-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbazole-based quinones.
Reduction: The nitro group in its precursor can be reduced to an amine.
Substitution: It can undergo electrophilic substitution reactions, particularly at the nitrogen atom of the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Carbazole-based quinones.
Reduction: this compound from its nitro precursor.
Substitution: Various substituted carbazole derivatives.
Scientific Research Applications
4-(9H-Carbazol-9-yl)aniline has several scientific research applications:
Organic Electronics: It is used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its excellent charge transport properties.
Photovoltaics: It is employed in the development of organic photovoltaic cells.
Sensors: Its derivatives are used in the fabrication of chemical sensors and biosensors.
Medicinal Chemistry: It is explored for its potential use in drug development due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(9H-Carbazol-9-yl)aniline in organic electronics involves its ability to transport holes efficiently. The compound’s conjugated structure allows for effective charge delocalization, which facilitates the movement of positive charges (holes) through the material. This property is crucial for its function as a hole-transporting material in OLEDs and other electronic devices .
Comparison with Similar Compounds
Comparison with Similar Carbazole-Based Compounds
Structural and Functional Differences
The table below summarizes key structural and functional differences between 4-(9H-Carbazol-9-yl)aniline and analogous carbazole derivatives:
Key Research Findings
Electronic Properties: The amino group in this compound provides strong electron-donating capabilities, improving hole-transport efficiency in OLEDs . In contrast, tris(4-carbazolylphenyl)amine () exhibits higher charge mobility due to extended conjugation but suffers from lower solubility. Methoxy-substituted derivatives () show enhanced solubility and balanced charge transport, making them suitable for solution-processed devices.
Synthetic Accessibility :
- This compound is synthesized via Suzuki-Miyaura coupling () or Ullmann coupling () with yields up to 95% . More complex derivatives, such as tris-carbazole compounds, face steric hindrance, reducing yields to 30–50% .
Thermal and Environmental Stability :
- Cyclobutane-based carbazole derivatives () exhibit superior thermal stability due to their rigid structure. This compound, when incorporated into polymers like PFCz-NH₂, stabilizes materials like black phosphorus under ambient conditions .
Biological and Sensor Applications :
- While this compound is primarily used in electronics, derivatives like thiazole-functionalized carbazoles () show promise in biosensing due to their electrochemical activity .
Performance in Optoelectronic Devices
- OLED Efficiency : Tris-carbazole derivatives () achieve higher electroluminescence due to multi-carbazole conjugation but require vacuum deposition. This compound-based HTMs enable solution-processed devices with comparable performance .
Biological Activity
4-(9H-Carbazol-9-yl)aniline, a derivative of carbazole, has garnered attention for its potential biological activities, particularly in the fields of organic electronics and medicinal chemistry. Its unique structural framework, which combines a carbazole moiety with an aniline group, suggests a promising avenue for diverse applications including organic light-emitting diodes (OLEDs) and as a potential therapeutic agent. This article explores the biological activity of this compound, presenting data from various studies, case analyses, and synthesizing findings from diverse sources.
This compound has the molecular formula C₁₈H₁₄N₂ and is characterized by its aromatic structure, which contributes to its electronic properties. The compound is recognized for its excellent hole-transporting capabilities, making it suitable for applications in organic electronics. The following table summarizes its key chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₄N₂ |
Molecular Weight | 262.32 g/mol |
Melting Point | 160-162 °C |
Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research has indicated that compounds related to carbazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that N-substituted carbazoles demonstrate potent antibacterial and antifungal effects against various pathogens including Staphylococcus aureus and Escherichia coli. Notably, zones of inhibition for some derivatives ranged from 12.6 to 26.08 mm at concentrations of 50 to 100 µg/mL . Although specific data on this compound's antimicrobial activity is limited, its structural similarities suggest potential efficacy.
Antiproliferative Activity
The antiproliferative effects of carbazole derivatives have been documented in various studies. For example, certain carbazole-based compounds have been reported to inhibit cyclin-dependent kinases (CDKs), showing effectiveness against human carcinoma cell lines such as HCT116 and NCI-460 . While direct studies on this compound are scarce, the presence of the carbazole structure hints at possible anticancer properties that warrant further exploration.
The biological mechanisms underlying the activity of carbazole derivatives often involve interactions with specific cellular targets. For instance, they may act as inhibitors of key enzymes or participate in redox reactions that influence cellular signaling pathways. The antioxidant properties attributed to similar compounds suggest that this compound could mitigate oxidative stress within cells .
Study 1: Antimicrobial Evaluation
In a study evaluating various N-substituted carbazoles, researchers synthesized several derivatives and assessed their antimicrobial activities. Compounds showed significant inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological activity .
Study 2: Anticancer Potential
Another investigation focused on the antiproliferative effects of carbazole derivatives against cancer cell lines. The findings revealed that certain substitutions on the carbazole core could enhance cytotoxicity against specific cancer types, suggesting a pathway for developing novel anticancer agents based on the carbazole framework .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(9H-Carbazol-9-yl)aniline, and how are purity and yield optimized?
Methodology :
- Reductive Amination : A common method involves reacting carbazole-9-acetaldehyde with substituted anilines in 1,2-dichloroethane using sodium triacetoxyborohydride (STAB) as a reducing agent. For example, Lai et al. (2014) synthesized a related carbazole-aniline derivative via this route, achieving a 79% yield after column chromatography (Hexane/EtOAc 1:1) .
- Purification : Column chromatography and recrystallization (e.g., from MeOH/H₂O) are critical for removing unreacted starting materials and byproducts. Monitoring via TLC and NMR ensures purity .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodology :
- NMR Spectroscopy : H and C NMR confirm molecular structure and purity. For example, the amine proton (N–H) in similar compounds appears as a singlet at ~5.5 ppm .
- Single-Crystal X-Ray Diffraction : Bruker APEXII diffractometers with synchrotron radiation (λ = 0.7749 Å) and SHELX software (e.g., SHELXL-2013) resolve hydrogen-bonding networks and torsional angles. Crystallographic data (e.g., space group Pna2₁, Z = 4) validate molecular packing .
Advanced Research Questions
Q. How can researchers resolve discrepancies between solution-phase NMR and solid-state crystallography data?
Methodology :
- Dynamic Effects in Solution : Conformational flexibility in solution (e.g., rotational freedom of the carbazole moiety) may cause NMR signals to differ from rigid crystal structures. Computational modeling (DFT or MD simulations) can bridge this gap by predicting dominant conformers .
- Hydrogen Bonding Artifacts : Crystallographic data (e.g., N–H⋯O bonds forming C(8) chains) may not manifest in solution. IR spectroscopy or variable-temperature NMR can detect transient interactions .
Q. What strategies are effective for analyzing electronic properties (e.g., HOMO/LUMO) of carbazole-aniline derivatives?
Methodology :
- Cyclic Voltammetry : Determines oxidation potentials (related to HOMO levels). For example, carbazole derivatives exhibit HOMO values near -5.18 eV, as seen in OLED studies .
- TD-DFT Calculations : Predicts absorption/emission spectra and excited-state behavior. Match computational results with experimental UV-Vis/PL data (e.g., emission at 547–558 nm in THF) .
Q. How can crystallographic software (e.g., SHELX, ORTEP) improve hydrogen-bonding network analysis?
Methodology :
- SHELXL Refinement : Use riding models for H atoms (C–H = 0.95–0.99 Å) and refine torsion angles for methyl groups. For N–H⋯O bonds, isotropic refinement of H atoms provides precise bond lengths (e.g., 2.09 Å in ).
- ORTEP Visualization : Generate displacement ellipsoid plots (50% probability) to highlight intermolecular interactions (e.g., chains along [001]) .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic parameters (e.g., bond lengths vs. DFT predictions)?
Methodology :
- Error Source Identification : Check for systematic errors (e.g., absorption correction in SADABS; Tmin/Tmax ratios) .
- Validation Tools : Use checkCIF/PLATON to flag outliers (e.g., Δρmax = 0.21 e Å⁻³). Compare with high-resolution datasets (θmax > 25°) .
Q. Experimental Design
Q. What protocols optimize electroluminescence testing for carbazole-aniline derivatives in OLEDs?
Methodology :
- Device Architecture : Use ITO/MoO₃/TAPC/TCTA/emissive layer/B3PYMPM/Liq/Al. Dope this compound derivatives (e.g., 2–5 wt%) into CBP hosts .
- Efficiency Metrics : Measure external quantum efficiency (EQE) and Commission Internationale de l’Éclairage (CIE) coordinates. Compare with reference emitters (e.g., TCTA-BP-PXZ, λem = 547 nm) .
Properties
IUPAC Name |
4-carbazol-9-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2/c19-13-9-11-14(12-10-13)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-12H,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVUXRBOPYDIDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347398 | |
Record name | 4-(9H-Carbazol-9-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52708-37-9 | |
Record name | N-(4-Aminophenyl)carbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52708-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(9H-Carbazol-9-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(9H-Carbazol-9-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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